12-Sulphoricinic acid
Description
Contextualization within Fatty Acid Sulfation Chemistry
Fatty acid sulfation is a chemical process that introduces a sulfate (B86663) group (-OSO3H) onto the hydrocarbon chain of a fatty acid. This transformation dramatically alters the physicochemical properties of the parent molecule, most notably by imparting anionic surfactant characteristics. The process typically involves the reaction of a fatty acid containing a hydroxyl group or a point of unsaturation with a sulfating agent, such as sulfuric acid or sulfur trioxide. ontosight.aigoogle.com
The resulting sulfated fatty acids are amphiphilic, possessing both a nonpolar hydrocarbon tail and a polar sulfate head group. This dual nature allows them to reduce the surface tension between liquids or between a liquid and a solid, making them effective as emulsifiers, detergents, and wetting agents. ontosight.ai The specific properties of a sulfated fatty acid, such as its solubility, foaming capacity, and tolerance to hard water, are influenced by the length and structure of the fatty acid chain and the position of the sulfate group. researchgate.net
Overview of Scholarly Research Trajectories on 12-Sulphoricinic Acid
Historically, research into 12-Sulphoricinic acid is closely linked to the industrial utilization of castor oil, the primary natural source of its precursor, ricinoleic acid. jst.go.jpgerli.com Early investigations, dating back to the late 19th and early 20th centuries, were largely driven by the desire to create water-soluble derivatives of castor oil for use in the textile and leather industries. gerli.comgoogle.com This led to the development of "Turkey-Red Oil," a sulfated castor oil product where 12-Sulphoricinic acid is a principal component. gerli.com
More contemporary research has shifted towards a more detailed understanding of the reaction mechanisms involved in ricinoleic acid sulfation and the precise characterization of the resulting products. google.comjst.go.jp Studies have explored the optimization of reaction conditions, including the choice of sulfating agent, temperature, and molar ratios, to maximize the yield and purity of 12-Sulphoricinic acid and its salts. google.comgoogle.com Furthermore, modern analytical techniques have enabled a more thorough investigation of the isomeric distribution and the presence of by-products in sulfated castor oil, providing deeper insights into the complex chemistry of the process.
Fundamental Research Questions and Objectives in the Study of 12-Sulphoricinic Acid
The study of 12-Sulphoricinic acid is guided by several key research questions that aim to elucidate its chemical nature and potential applications. A primary objective is to understand the precise mechanism of the sulfation reaction of ricinoleic acid. This includes investigating the reactivity of the hydroxyl group at the 12th carbon position versus the double bond between the 9th and 10th carbons. jst.go.jp
Another significant area of research focuses on the development of efficient and selective synthesis methods. The goal is to produce 12-Sulphoricinic acid with a high degree of purity, minimizing the formation of unwanted by-products such as estolides, which can arise from the intermolecular esterification of ricinoleic acid. semanticscholar.org
Furthermore, a central objective is to comprehensively characterize the physicochemical properties of 12-Sulphoricinic acid and its salts. This involves determining its surface activity, emulsifying capabilities, and stability under various conditions. These properties are critical for evaluating its performance in a range of applications, from industrial processes to potential roles in formulations.
Finally, research seeks to explore novel applications for 12-Sulphoricinic acid beyond its traditional uses. This includes investigating its potential as a specialized surfactant, a building block for more complex molecules, or in other areas where its unique combination of a fatty acid backbone and a sulfate functional group could be advantageous.
Interactive Data Table: Properties of Key Reactants
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |
| Ricinoleic Acid | C18H34O3 | 298.46 | Unsaturated hydroxy fatty acid, primary component of castor oil. semanticscholar.org |
| Sulfuric Acid | H2SO4 | 98.08 | Strong mineral acid, common sulfating agent. byjus.comwikipedia.org |
Interactive Data Table: Common Analytical Techniques in Fatty Acid Analysis
| Technique | Principle | Application in Fatty Acid Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and partitioning between a stationary and mobile phase, followed by mass-based detection. nasa.gov | Used for the quantitative and qualitative analysis of fatty acids and their derivatives, often after derivatization to increase volatility. nasa.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. researchgate.net | Suitable for the analysis of less volatile or thermally labile fatty acid derivatives without the need for derivatization. |
| Thin-Layer Chromatography (TLC) | Separates compounds based on their differential migration on a thin layer of adsorbent material. ntnu.no | A simple and rapid method for the qualitative assessment of the presence of sulfated fatty acids versus their non-sulfated precursors. ntnu.no |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov | A powerful tool for the structural elucidation and detailed characterization of lipid species, including sulfated fatty acids. nih.gov |
Properties
CAS No. |
36634-48-7 |
|---|---|
Molecular Formula |
C18H34O6S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(Z,12R)-12-sulfooxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O6S/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-/t17-/m1/s1 |
InChI Key |
CYKFQSXTIVGYDT-QJWNTBNXSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for 12 Sulphoricinic Acid
Established Chemical Synthesis Routes for 12-Sulphoricinic Acid
The traditional methods for synthesizing 12-sulphoricinic acid, often in the form of sulfated castor oil (also known as Turkey Red Oil), rely on direct reaction with strong sulfating agents. ambujasolvex.comgerli.com These routes are well-documented and widely used in industrial applications.
The most common method for producing 12-sulphoricinic acid involves the direct sulfation of ricinoleic acid or its glyceride (castor oil) with concentrated sulfuric acid. ambujasolvex.com The reaction mechanism involves the electrophilic attack of the sulfur trioxide (SO₃) moiety from sulfuric acid on the hydroxyl group at the C-12 position of the ricinoleic acid chain. jst.go.jp This forms an alkyl sulfate (B86663) ester.
The reaction is highly exothermic and requires careful temperature control. Typically, concentrated sulfuric acid is added gradually to castor oil over several hours while maintaining the temperature between 25-30°C through constant cooling and agitation. ambujasolvex.com After the sulfation is complete, the product is washed and neutralized with a base, such as a sodium hydroxide (B78521) solution or an amine, to yield the salt of sulphoricinic acid. ambujasolvex.comsoilandhealth.org
Another established route involves the reaction of epoxidized ricinoleic acid glycerides with gaseous sulfur trioxide. google.com In this process, the sulfur trioxide, diluted with a dry carrier gas like air or nitrogen, reacts with the epoxy groups and the hydroxyl groups. google.com The reaction temperature is preferably maintained between 30°C and 80°C to ensure efficient sulfatization while avoiding unwanted side reactions like coking or ester cleavage that can occur at higher temperatures. google.com
| Parameter | Direct Sulfation with H₂SO₄ | Sulfation with Gaseous SO₃ |
| Starting Material | Ricinoleic Acid / Castor Oil ambujasolvex.com | Epoxidized Ricinoleic Acid Glycerides google.com |
| Sulfating Agent | Concentrated Sulfuric Acid ambujasolvex.com | Gaseous Sulfur Trioxide (SO₃) google.com |
| Typical Temperature | 25-30°C ambujasolvex.com | 30-80°C (preferably 40-50°C) google.com |
| Key Conditions | Gradual addition, constant cooling, and agitation ambujasolvex.com | Dilution of SO₃ with a carrier gas (air/nitrogen) google.com |
| Post-treatment | Neutralization with a base (e.g., NaOH) ambujasolvex.com | Reaction with nucleophiles, purification google.com |
In the context of producing 12-sulphoricinic acid, the term "catalyst" can be nuanced, as the primary reagent often facilitates the reaction itself.
Homogeneous Systems : In the most common synthesis method, concentrated sulfuric acid acts as both the sulfating agent and the catalyst. jst.go.jpnih.gov Other homogeneous acid catalysts like p-toluenesulfonic acid have also been reported for various conversion reactions of ricinoleic acid. udsm.ac.tz
Gaseous Reagent Systems : In the process utilizing epoxidized castor oil, a dry, gaseous stream of sulfur trioxide diluted with an inert carrier gas such as air or nitrogen is used. google.com This system allows for a controlled reaction to produce the sulfonated product. google.com
While sulfated zirconia has been studied as a catalyst, its application is primarily in the esterification of ricinoleic acid for biodiesel production, which is a different chemical transformation than sulfation. udsm.ac.tzresearchgate.netresearchgate.net
Novel and Emerging Synthetic Approaches
Research into the synthesis of 12-sulphoricinic acid is evolving, with a growing emphasis on sustainable and efficient manufacturing processes.
The production of 12-sulphoricinic acid can be aligned with several principles of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comwjarr.com
Use of Renewable Feedstocks : The synthesis is fundamentally based on castor oil, a renewable and biodegradable raw material derived from the castor plant (Ricinus communis). udsm.ac.tz This aligns with the seventh principle of green chemistry. sigmaaldrich.com
Catalysis : The ninth principle focuses on using catalytic reagents over stoichiometric ones. acs.org Developing more efficient catalysts could reduce waste and energy consumption in the sulfation process.
Waste Prevention : Green chemistry prioritizes preventing waste over treating it after it has been created. vapourtec.com Innovations that improve the selectivity of the sulfation reaction and minimize the formation of by-products would contribute to this goal.
Safer Solvents and Auxiliaries : The fifth principle encourages the use of safer solvents. sigmaaldrich.com Research into replacing harsh reagents or using solvent-free conditions for the sulfation of ricinoleic acid would represent a significant green advancement. The use of water in processes like the hydrolysis of castor oil is an example of a green alternative. nih.gov
Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing for many chemical reactions. mdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. nih.gov
For the synthesis of 12-sulphoricinic acid, a process known to be highly exothermic, flow chemistry presents several potential benefits:
Enhanced Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, enabling better temperature control and preventing thermal runaway and the formation of degradation products. beilstein-journals.org
Improved Safety : By using smaller reaction volumes at any given time, flow chemistry minimizes the risks associated with handling large quantities of corrosive reagents like sulfuric acid. mdpi.com
Scalability and Reproducibility : Scaling up a flow process is typically more straightforward than a batch process, and the precise control over parameters ensures high reproducibility. nih.gov
The patented method using a gaseous stream of sulfur trioxide to react with epoxidized castor oil is conceptually similar to a gas-liquid flow process and demonstrates the industrial potential of such continuous methodologies. google.com
Chemoenzymatic and Biocatalytic Synthesis Research
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective reaction pathways. nih.govbeilstein-journals.org Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high specificity under mild conditions. acs.orgresearchgate.net
While a direct biocatalytic route for the sulfation of ricinoleic acid is not yet established, research in this area holds considerable promise.
Enzymatic Precursor Synthesis : Lipase enzymes are already used for the hydrolysis of castor oil to produce ricinoleic acid. jst.go.jp This enzymatic step could be integrated into a chemoenzymatic pathway where the purified ricinoleic acid is then sulfated chemically.
Enzyme Specificity : Enzymes are known to act on ricinoleic acid. For example, the yeast Yarrowia lipolytica can be used for the microbial transformation of ricinoleic acid into other valuable aroma compounds. gerli.com This demonstrates that enzymes can recognize and modify this specific fatty acid.
Potential of Sulfotransferases : The development of a biocatalytic route would likely involve sulfotransferase (SULT) enzymes. These enzymes are responsible for sulfation reactions in biological systems. Future research could focus on discovering or engineering a sulfotransferase that can selectively catalyze the sulfation of the 12-hydroxyl group of ricinoleic acid. Such a process would likely operate at or near ambient temperature and neutral pH, significantly improving the sustainability of 12-sulphoricinic acid production.
Enzymatic Sulfation of Ricinoleic Acid Precursors
The synthesis of 12-Sulphoricinic acid via enzymatic pathways centers on the specific sulfation of its precursor, ricinoleic acid. This biotransformation is catalyzed by a class of enzymes known as sulfotransferases (SOTs). These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule—in this case, the hydroxyl group at the 12th carbon (C12) of ricinoleic acid. frontiersin.org The reaction is highly specific, offering a green chemistry alternative to traditional chemical sulfation, which often requires harsh reagents like sulfuric acid. gerli.comresearchgate.net
Enzymatic sulfation provides significant advantages, including high regio- and stereospecificity, which is challenging to achieve through conventional chemical methods. The process operates under mild conditions, preserving the integrity of the fatty acid's double bond and other functional groups. eolss.net While research on a specific sulfotransferase for the C12 position of ricinoleic acid is specialized, the broader family of SOTs demonstrates a wide substrate scope, acting on various hydroxylated compounds such as steroids, bile acids, and phytohormones. frontiersin.orgwikipedia.org This functional diversity suggests the high potential for identifying or engineering a sulfotransferase for the efficient production of 12-Sulphoricinic acid. For instance, bile salt sulfotransferase (SULT2A1) is known to sulfonate steroids and bile acids, demonstrating the capability of these enzymes to act on lipidic molecules. wikipedia.org
Detailed research into plant and microbial sulfotransferases has uncovered enzymes with novel functionalities. A unique sulfotransferase from sorghum, LOW GERMINATION STIMULANT 1 (LGS1), is involved in the biosynthesis of strigolactones by acting on a hydroxylated fatty acid-derived precursor. frontiersin.org This illustrates a natural precedent for the sulfation of complex fatty acid derivatives in biological systems. The exploration of such enzymes opens avenues for their heterologous expression in microbial hosts to create biocatalytic systems for targeted sulfation.
Table 1: Examples of Relevant Sulfotransferases and Their Functions
Microbial Transformations in 12-Sulphoricinic Acid Derivation
Microbial biotransformation utilizes whole living cells, such as bacteria, yeasts, or fungi, to perform specific chemical reactions. medcraveonline.com This approach is a powerful tool for synthesizing complex chemicals like 12-Sulphoricinic acid from ricinoleic acid. nih.gov The key advantages of using whole-cell biocatalysts include the presence of all necessary enzymes and cofactors within the cell, eliminating the need to supply expensive reagents like PAPS externally, as the microbe can regenerate them using its own metabolic pathways. inflibnet.ac.in Furthermore, microbial processes occur under mild temperature and pH conditions, making them environmentally sustainable. eolss.netinflibnet.ac.in
Several microorganisms are known for their ability to metabolize fatty acids. Yeasts, particularly from the genus Yarrowia, are well-studied for their capacity to transform ricinoleic acid. For example, Yarrowia lipolytica metabolizes ricinoleic acid via the β-oxidation pathway to produce valuable aroma compounds like gamma-decalactone (B1670016) (GDL). researchgate.net While this specific pathway leads to chain shortening and lactonization rather than sulfation, it establishes that ricinoleic acid can be efficiently transported into the microbial cell and acted upon by intracellular enzymes.
The derivation of 12-Sulphoricinic acid would require a microbe that either naturally possesses or is genetically engineered to express a suitable sulfotransferase. The existence of microbial pathways for sulfur metabolism is well-documented, although often focused on degradation or the production of hydrogen sulfide (B99878) (H₂S) from cysteine. nih.gov However, genes for sulfotransferases are found across various microbial genomes. frontiersin.org A chemoenzymatic strategy could involve engineering a robust host, such as Escherichia coli or Pseudomonas putida, which are commonly used in biotransformations, with a gene encoding a sulfotransferase that has activity towards the C12-hydroxyl group of ricinoleic acid. eolss.netfrontiersin.org A patent for producing diacids from ricinoleic acid mentions fermentation using bacteria, yeast, or fungi, highlighting the industrial interest in microbial conversion of this substrate. google.com This provides a framework for developing a similar process focused on sulfation.
Table 2: Examples of Microbial Transformations of Ricinoleic Acid and Other Fatty Acids
Chemical Reactivity and Transformation Mechanisms of 12 Sulphoricinic Acid
Reaction Kinetics and Thermodynamic Analyses
Specific kinetic and thermodynamic data for 12-Sulphoricinic acid are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies of molecules containing similar functional groups. The rates of reaction are influenced by standard factors such as temperature, pressure, concentration of reactants, and the presence of catalysts.
Reaction Kinetics: The sulfonic acid group is a strong acid, significantly stronger than the carboxylic acid group. wikipedia.org This high acidity means it can act as an internal or external catalyst for reactions involving the other functional groups, such as the esterification of the carboxylic acid or dehydration involving the hydroxyl group. For instance, the rate of esterification would be expected to follow second-order kinetics, dependent on the concentration of both the carboxylic acid and the alcohol.
Thermodynamic Analyses: Thermodynamic data would be crucial for understanding the spontaneity and equilibrium position of reactions involving 12-Sulphoricinic acid. The sulfonation of ricinoleic acid, the likely synthetic route to this compound, is an exothermic process. The hydrolysis of the sulfonic acid group (desulfonation), a key degradation reaction, is generally endothermic and becomes significant only at elevated temperatures. wikipedia.orgbrandeis.edu
Below is a conceptual table illustrating the expected influence of process variables on the reaction rates of key transformations, based on general chemical principles.
Conceptual Reaction Kinetics of 12-Sulphoricinic Acid
| Reaction Type | Key Functional Group | Effect of Increasing Temperature | Effect of Acid Catalyst | Thermodynamic Profile (General) |
|---|---|---|---|---|
| Esterification | Carboxylic Acid (-COOH) | Increases Rate | Increases Rate | Reversible, Near-zero Enthalpy Change |
| Hydrogenation | Double Bond (C=C) | Increases Rate (with catalyst) | Not directly applicable | Exothermic |
| Desulfonation (Hydrolysis) | Sulfonic Acid (-SO₃H) | Significantly Increases Rate | Increases Rate | Endothermic, Requires High Energy |
Functional Group Transformations and Derivatization Studies
The multiple functional groups on 12-Sulphoricinic acid allow for a wide range of chemical transformations and the creation of various derivatives. jst.go.jp These reactions are essential for synthesizing new materials and for analytical purposes, where derivatization is used to improve separation and detection. tandfonline.comacs.org
Carboxylic Acid Group: This group can readily undergo esterification with alcohols to form esters. It can also be converted to an acid chloride, which is a highly reactive intermediate for producing amides and other acyl derivatives.
Hydroxyl Group: The secondary alcohol group can be esterified or etherified. Dehydration reactions can also occur, typically under acidic conditions, leading to the formation of an additional double bond, creating a conjugated system if the new double bond is at C10-C11. ambujasolvex.com
Double Bond: The alkene group is susceptible to addition reactions. Hydrogenation can saturate the bond to yield a saturated fatty acid derivative. Halogens (like bromine) can be added across the double bond. Epoxidation can convert the double bond into an oxirane ring, a versatile synthetic intermediate. jst.go.jp
Sulfonic Acid Group: As a strong acid, it readily forms sulfonate salts with bases. It can be converted into sulfonyl chlorides by reacting with reagents like thionyl chloride. libretexts.org These sulfonyl chlorides are precursors to sulfonamides (via reaction with ammonia (B1221849) or amines) and sulfonate esters (via reaction with alcohols). wikipedia.org
For analytical purposes, derivatization is often employed. For example, the carboxylic acid can be converted into a UV-absorbing or fluorescent ester to enhance detection in High-Performance Liquid Chromatography (HPLC). google.com
Key Functional Group Transformations of 12-Sulphoricinic Acid
| Functional Group | Reaction | Reagent(s) | Product Type |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Carboxylate Ester |
| Hydroxyl | Dehydration | Acid Catalyst, Heat | Alkene (Diene) |
| Double Bond | Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | Saturated Alkane Chain |
| Sulfonic Acid | Sulfonyl Chloride Formation | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride |
| Sulfonyl Chloride | Sulfonamide Formation | Ammonia or Primary/Secondary Amine | Sulfonamide |
| Sulfonyl Chloride | Sulfonate Ester Formation | Alcohol | Sulfonate Ester |
Hydrolysis and Degradation Pathways (Chemical Stability)
The stability of 12-Sulphoricinic acid is influenced by conditions such as pH, temperature, and the presence of water. Degradation can occur through several pathways involving its functional groups.
Hydrolysis (Desulfonation): The carbon-sulfur (C-S) bond in sulfonic acids can be cleaved under harsh conditions, a process known as hydrolytic desulfonation. This reaction is the reverse of sulfonation and typically requires high temperatures (often above 200°C) and the presence of aqueous acid. wikipedia.org The stability of the C-S bond depends on its location; alkyl sulfonic acids are generally more resistant to hydrolysis than aryl sulfonic acids. brandeis.edu If sulfonation occurred at the double bond, the resulting alkylsulfonic acid group would be relatively stable.
Predicted Degradation of 12-Sulphoricinic Acid under Stress Conditions
| Condition | Affected Functional Group(s) | Primary Degradation Pathway | Major Degradation Product(s) |
|---|---|---|---|
| High Temperature (Pyrolysis) | -OH, -COOH, -SO₃H, Carbon Chain | Chain Cleavage, Desulfonation | Undecylenic acid, Heptaldehyde, Sulfur Dioxide |
| Strong Aqueous Acid (High Temp.) | -SO₃H | Hydrolytic Desulfonation | Ricinoleic Acid, Sulfuric Acid |
| Strong Aqueous Base | -COOH, -SO₃H | Neutralization | Dianionic Salt of 12-Sulphoricinic Acid |
Interaction with Other Chemical Species and Materials
The bifunctional acidic nature and amphiphilic structure of 12-Sulphoricinic acid govern its interactions with other substances.
Acid-Base Reactions: With two acidic sites, the molecule will react with bases. The sulfonic acid group (pKa ≈ -2 to -3) will be deprotonated first by even weak bases. wikipedia.org The carboxylic acid group (pKa ≈ 4.5-5.0) requires a stronger base for deprotonation. In a typical aqueous solution, the sulfonic acid group will exist as the sulfonate anion (-SO₃⁻).
Interaction with Metal Ions: The sulfonate group is generally considered a poor coordinating ligand for metal ions, typically forming ionic pairs through electrostatic interactions. researchgate.net However, sulfonic acid groups are used in ion-exchange resins to bind metal cations. capitalresin.com Therefore, 12-Sulphoricinic acid can be expected to interact with and sequester metal ions from a solution, with the strength of the interaction depending on the metal's charge and size. rsc.org
Surface Activity: The molecule possesses a long, nonpolar hydrocarbon tail and a polar head containing three hydrophilic groups (-COOH, -OH, -SO₃H). This amphiphilic character suggests it will have surface-active properties (i.e., act as a surfactant), reducing surface tension and potentially forming micelles in aqueous solutions. The sulfonation of castor oil is a known method to produce surfactants like Turkey Red Oil. ambujasolvex.compatsnap.com
Interactions of 12-Sulphoricinic Acid
| Interacting Species/Material | Nature of Interaction | Relevant Functional Group(s) | Expected Outcome |
|---|---|---|---|
| Bases (e.g., NaOH) | Acid-Base Neutralization | -SO₃H, -COOH | Formation of sulfonate and carboxylate salts |
| Metal Cations (e.g., Ca²⁺, Fe³⁺) | Electrostatic Attraction / Ion Exchange | -SO₃⁻ | Binding/chelation of metal ions |
| Water/Oil Interfaces | Amphiphilic Interaction | Entire Molecule | Adsorption at interface, reduction of interfacial tension |
| Polar Surfaces | Hydrogen Bonding, Dipole-Dipole | -OH, -COOH, -SO₃H | Adsorption onto the surface |
Advanced Analytical and Spectroscopic Characterization of 12 Sulphoricinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 12-Sulphoricinic acid. It provides information on the chemical environment of individual atoms and their connectivity.
Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the 12-Sulphoricinic acid molecule. oxinst.comcolumbia.edupressbooks.pub
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the tracing of the fatty acid backbone. For 12-Sulphoricinic acid, COSY would show correlations between adjacent protons along the alkyl chain, including the protons at the double bond and those flanking the hydroxyl and sulfonate groups. oxinst.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. columbia.edupressbooks.pubwikipedia.org This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the proton at the 12-position would show a direct correlation to the carbon atom bearing the sulfonate group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for identifying quaternary carbons and piecing together different molecular fragments. utsunomiya-u.ac.jpyoutube.comresearchgate.net In the context of 12-Sulphoricinic acid, HMBC would be used to confirm the position of the sulfonate group by observing correlations from the proton at C12 to the neighboring carbon atoms.
Predicted ¹H and ¹³C NMR Data for 12-Sulphoricinic Acid:
Due to the limited availability of direct experimental NMR data for 12-Sulphoricinic acid, the following table presents predicted chemical shifts based on the known spectrum of ricinoleic acid and the expected influence of the sulfonate group. rsc.orgnih.govchemicalbook.com The sulfonate group is expected to cause a downfield shift for the proton and carbon at the 12-position. libretexts.org
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (COOH) | 10-12 | ~179 |
| 2 | ~2.3 | ~34 |
| 3 | ~1.6 | ~25 |
| 4-7 | 1.2-1.4 | 29-30 |
| 8 | ~2.0 | ~27 |
| 9 | ~5.4 | ~125 |
| 10 | ~5.5 | ~133 |
| 11 | ~2.2 | ~37 |
| 12 | ~4.0 | ~75 |
| 13 | ~1.5 | ~32 |
| 14-17 | 1.2-1.4 | 25-29 |
| 18 | ~0.9 | ~14 |
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. koreascience.kr For 12-Sulphoricinic acid, ssNMR could be employed to study its crystalline forms, polymorphism, and the conformation of the fatty acid chain in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra of solid samples. auremn.org.br The chemical shifts in the solid state can provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfonate groups. koreascience.kr
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of 12-Sulphoricinic acid. This is crucial for confirming its identity and assessing its purity. For 12-Sulphoricinic acid (C₁₈H₃₄O₆S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.
Predicted HRMS Data for 12-Sulphoricinic Acid:
| Ion | Predicted m/z |
| [M-H]⁻ | 377.2052 |
| [M+Na]⁺ | 401.1923 |
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a fragmentation pattern that is characteristic of the molecule's structure. nih.govresearchgate.netnih.govsemanticscholar.orgusda.gov For 12-Sulphoricinic acid, ESI-MS/MS in negative ion mode would likely involve the fragmentation of the [M-H]⁻ ion.
Key fragmentation pathways would include:
Loss of the sulfonate group: A characteristic loss of SO₃ (80 Da) or HSO₃⁻ (81 Da) would be a primary fragmentation pathway. uab.edu
Cleavage of the fatty acid chain: Fragmentation along the alkyl chain can occur, particularly at positions alpha to the double bond and the sulfonate group. libretexts.org
Loss of water: The presence of the hydroxyl group could lead to a loss of a water molecule (18 Da).
Predicted MS/MS Fragmentation of 12-Sulphoricinic Acid ([M-H]⁻ at m/z 377.2):
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 297.2 | [M-H-SO₃]⁻ |
| 279.2 | [M-H-SO₃-H₂O]⁻ |
| Various | Cleavage products of the fatty acid chain |
Vibrational Spectroscopy (IR, Raman) in Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netrsc.orgrsc.orgyoutube.comyoutube.com
For 12-Sulphoricinic acid, key functional groups that can be identified include:
Carboxylic acid: The O-H stretch will appear as a broad band in the IR spectrum, and the C=O stretch will be a strong, sharp peak. youtube.comresearchgate.net
Sulfonate group: The S=O stretching vibrations will give rise to strong and characteristic bands in both IR and Raman spectra. researchgate.netaps.org
Alkene: The C=C stretching vibration will be observable, though it may be weak in the IR spectrum.
Alkyl chain: The C-H stretching and bending vibrations will be present.
Predicted Vibrational Frequencies for 12-Sulphoricinic Acid:
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 |
| Sulfonate (S=O) | Asymmetric Stretching | 1250 - 1150 |
| Sulfonate (S=O) | Symmetric Stretching | 1070 - 1030 |
| Alkene (C=C) | Stretching | 1660 - 1640 |
| Alkyl (C-H) | Stretching | 3000 - 2850 |
Chromatographic Separation Techniques in Research and Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a modified fatty acid like 12-Sulphoricinic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles, each providing unique insights into the compound's characteristics.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like 12-Sulphoricinic acid. The development of a robust HPLC method is critical for purity assessment and quality control.
The separation of 12-Sulphoricinic acid is typically achieved using reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The presence of the sulfonic acid group makes the molecule significantly more polar than its precursor, ricinoleic acid, which influences the choice of mobile phase composition. A gradient elution is often employed, starting with a higher proportion of a polar solvent (like water) and gradually increasing the concentration of a less polar organic solvent (such as acetonitrile (B52724) or methanol). This ensures the efficient elution of both the highly polar 12-Sulphoricinic acid and any less polar impurities.
To ensure good peak shape and reproducibility for an acidic analyte, the mobile phase is often acidified. The addition of a small percentage of an acid, such as phosphoric acid or formic acid, suppresses the ionization of the sulfonic acid group, leading to more symmetrical peaks and consistent retention times. mdpi.comnih.gov
Detection can be accomplished using a variety of detectors. A Diode-Array Detector (DAD) can be used to monitor the absorbance over a range of wavelengths, which is useful if the compound or its impurities have a chromophore. mdpi.comnih.gov For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) offers a mass-based detection method that is more universal and provides a more uniform response for different analytes. thermofisher.com
A hypothetical HPLC method for the analysis of 12-Sulphoricinic acid is detailed in the table below.
Table 1: Hypothetical HPLC Method Parameters for 12-Sulphoricinic Acid Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or DAD (at 210 nm) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8-12 minutes |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to its low volatility, 12-Sulphoricinic acid cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert it into a more volatile form. The most common derivatization method for fatty acids is the formation of fatty acid methyl esters (FAMEs). actascientific.comresearchgate.netnih.gov
For 12-Sulphoricinic acid, this would involve a two-step derivatization. First, the sulfonic acid group would need to be protected or converted to a less polar and more stable derivative. This could potentially be followed by the esterification of the carboxylic acid group to a methyl ester. Acid-catalyzed methylation using methanolic HCl or BF3-methanol is a standard procedure for this purpose. nih.gov
Once derivatized, the volatile analyte can be separated on a GC column. A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is often used for the separation of FAMEs. sigmaaldrich.com The temperature program of the GC oven is optimized to achieve a good separation of the different FAMEs based on their boiling points and interactions with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the fragmented ions. researchgate.netnih.gov
The table below outlines a potential GC method for the analysis of derivatized 12-Sulphoricinic acid.
Table 2: Hypothetical GC Method Parameters for Volatile Derivatives of 12-Sulphoricinic Acid
| Parameter | Condition |
| Derivatization | Conversion to a stable, volatile ester (e.g., methyl ester) |
| Column | Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Temperature Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 10 min) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 260 °C |
| Injection Volume | 1 µL (split injection) |
X-ray Diffraction and Crystallographic Studies for Solid-State Characterization
X-ray diffraction (XRD) is an indispensable technique for the characterization of the solid-state structure of crystalline materials. While 12-Sulphoricinic acid may exist as an amorphous solid or an oil, if it can be crystallized, single-crystal or powder XRD can provide a wealth of information about its atomic arrangement, crystal packing, and polymorphism.
In the absence of specific crystallographic data for 12-Sulphoricinic acid, we can infer the potential insights from studies on related long-chain fatty acids. For instance, X-ray diffraction studies on fatty acids like palmitic acid have revealed their crystal symmetry and the packing of the long carbon chains. nih.gov Such studies can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the material's physical properties.
For a powdered sample, powder X-ray diffraction (PXRD) would yield a diffraction pattern that is a unique "fingerprint" of the crystalline phase. This can be used for phase identification, purity assessment, and the detection of different polymorphic forms. The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters.
Should single crystals of 12-Sulphoricinic acid be grown, single-crystal X-ray diffraction would provide a detailed three-dimensional structure of the molecule. This would definitively establish the conformation of the molecule in the solid state and the nature of the intermolecular interactions that hold the crystal lattice together. The table below presents hypothetical crystallographic data that could be obtained for 12-Sulphoricinic acid, based on typical values for organic molecules.
Table 3: Hypothetical Crystallographic Data for 12-Sulphoricinic Acid
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| Unit Cell Dimensions | a = 10-15 Å, b = 5-10 Å, c = 30-40 Å, β ≈ 90-105° |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.1 - 1.3 g/cm³ |
| Key Intermolecular Interactions | Hydrogen bonding involving sulfonic acid and carboxylic acid groups, van der Waals interactions between alkyl chains. |
Computational and Theoretical Chemistry Investigations of 12 Sulphoricinic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
No specific studies using quantum chemical calculations to investigate the electronic structure and bonding of 12-Sulphoricinic acid were found.
Density Functional Theory (DFT) Studies
No specific DFT studies on 12-Sulphoricinic acid have been identified in the searched literature.
Ab Initio Methods in Reactivity Prediction
No publications applying ab initio methods to predict the reactivity of 12-Sulphoricinic acid were located.
Molecular Dynamics (MD) Simulations for Conformational and Solution Behavior
No research was found that utilized Molecular Dynamics simulations to analyze the conformational and solution behavior of 12-Sulphoricinic acid.
Solvent Effects on 12-Sulphoricinic Acid Conformation
There are no available studies detailing the effects of different solvents on the conformation of 12-Sulphoricinic acid through MD simulations.
Intermolecular Interactions and Aggregation Simulations
No simulation data exists in the literature regarding the intermolecular interactions and aggregation behavior of 12-Sulphoricinic acid.
Reaction Mechanism Modeling and Transition State Theory
No computational studies modeling the reaction mechanisms or applying transition state theory to reactions involving 12-Sulphoricinic acid were identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical Focus)
A notable QSAR study on a series of ricinoleic acid derivatives investigated their antibacterial properties. This research provides a framework for understanding how modifications to the ricinoleic acid backbone, which is structurally analogous to 12-Sulphoricinic acid, can influence biological efficacy. The study successfully developed QSAR models that correlated the antibacterial activity of these compounds with specific molecular descriptors.
Key Molecular Descriptors in QSAR Models of Ricinoleic Acid Derivatives
| Descriptor Type | Specific Descriptor | Implication for Antibacterial Activity |
| Topological | Valence second-order molecular connectivity index (²χv) | This index relates to the branching and complexity of the molecular structure. A significant correlation suggests that the shape and connectivity of the atoms in the ricinoleic acid derivatives are important for their antibacterial action. |
| Electronic | Total Energy (TE) | This parameter reflects the overall electronic stability of the molecule. Its importance in the QSAR model indicates that the electronic properties of the derivatives play a significant role in their mechanism of action, potentially influencing interactions with bacterial cell membranes or enzymes. |
This table is based on findings from a QSAR study on ricinoleic acid derivatives and is presented here to illustrate the types of descriptors that could be relevant for 12-Sulphoricinic acid.
The predictive power of the QSAR models for these ricinoleic acid derivatives was validated through internal and external validation methods, confirming the robustness of the identified structure-activity relationships. The models demonstrated that specific modifications to the ricinoleic acid structure could either enhance or diminish its antibacterial potency, providing a rational basis for the design of new and more effective antibacterial agents.
For 12-Sulphoricinic acid, a hypothetical QSAR study would likely involve the calculation of a wide range of molecular descriptors. These would include descriptors related to its lipophilicity (LogP), electronic properties (such as the distribution of charges and the energy of frontier molecular orbitals), and steric or topological features (like molecular volume and surface area). The addition of the sulphate group at the 12th position would significantly influence these descriptors compared to ricinoleic acid. For instance, the sulphate group would increase the polarity and hydrogen bonding capacity of the molecule, which would, in turn, affect its solubility and how it interacts with biological membranes and proteins.
By analogy with the studies on ricinoleic acid derivatives, it can be postulated that the antibacterial, anti-inflammatory, or other biological activities of 12-Sulphoricinic acid and its potential derivatives would be strongly correlated with a combination of these steric, electronic, and lipophilic properties. Future computational studies focusing specifically on 12-Sulphoricinic acid are necessary to develop predictive QSAR models and to fully elucidate the structural requirements for its biological activities.
Interfacial Phenomena and Advanced Materials Applications of 12 Sulphoricinic Acid
Surface Activity and Micellization Behavior Research
12-Sulphoricinic acid is classified as an anionic surfactant. texauxchemicals.comatamanchemicals.com Its molecular structure consists of a long, hydrophobic hydrocarbon tail (the ricinoleic acid backbone) and a hydrophilic, negatively charged sulfonate headgroup. This dual nature drives its behavior at interfaces, such as the boundary between air and water or oil and water.
When introduced into water, the molecules preferentially migrate to the surface, orienting themselves with the hydrophobic tail directed away from the water and the hydrophilic sulfonate group remaining in the water. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. colourinn.in This property is characteristic of surfactants and is responsible for their wetting and spreading capabilities, which are utilized in textile applications to ensure even dye penetration. colourinn.inambujasolvex.com
Table 1: Molecular Structure and Surface Activity of 12-Sulphoricinic Acid
| Molecular Component | Chemical Nature | Role in Surface Activity |
|---|---|---|
| Ricinoleic Acid Backbone | Hydrophobic | Orients away from water at interfaces; forms the core of micelles. |
Emulsion and Dispersion Stabilization Mechanisms
The most prominent application of 12-Sulphoricinic acid, particularly as the main component of Turkey Red Oil, is as an emulsifying agent. colourinn.incolourinn.in It facilitates the formation of stable oil-in-water emulsions, which are dispersions of oil droplets in a continuous water phase.
The stabilization mechanism relies on the adsorption of the 12-Sulphoricinic acid molecules at the oil-water interface. The hydrophobic tail penetrates the oil droplet, while the hydrophilic sulfonate head remains in the surrounding water. This forms a protective film around each oil droplet. The stability of the emulsion is primarily attributed to two factors:
Steric Hindrance: The layer of surfactant molecules physically prevents oil droplets from coming into direct contact and coalescing.
Electrostatic Repulsion: Because the sulfonate head groups are anionic (negatively charged), the surfaces of all oil droplets acquire a net negative charge. This results in electrostatic repulsion between the droplets, further preventing their aggregation and eventual phase separation.
This ability to create stable emulsions is critical in the formulation of various products, including cosmetics, lotions, and bath oils, where it ensures the uniform mixing of oil and water components. ambujasolvex.comcolourinn.in
Role in Colloidal Systems and Nanomaterial Synthesis
As an effective dispersing agent, 12-Sulphoricinic acid plays a crucial role in the stability of colloidal systems. Its function in preventing the aggregation of oil droplets in emulsions is a classic example of colloidal stabilization. This principle extends to other systems, such as the dispersion of pigments, dyes, or other insoluble particles in a liquid medium.
In the realm of nanomaterial synthesis, surfactants are often employed to control the size, shape, and stability of nanoparticles during their formation. While specific studies detailing the use of 12-Sulphoricinic acid in this context are limited, its properties as an anionic surfactant make it a potential candidate for such applications. The general mechanism involves the surfactant adsorbing onto the surface of newly formed nanocrystals. This adsorbed layer can:
Control Growth: By capping the particle surface, the surfactant limits further addition of precursor material, thus controlling the final particle size.
Prevent Aggregation: Similar to emulsion stabilization, the surfactant layer provides electrostatic and/or steric repulsion, preventing the nanoparticles from clumping together and falling out of suspension.
The effectiveness of a surfactant in nanomaterial synthesis depends on its ability to bind to the nanoparticle surface and its concentration in the reaction medium.
Integration and Performance in Functionalized Materials
The sulfonic acid group (-SO3H) is a strongly acidic functional group that can be integrated into various materials to create solid acid catalysts. These materials offer the advantages of heterogeneous catalysis, including ease of separation from reaction products and potential for reusability. uq.edu.au
While direct integration of the entire 12-Sulphoricinic acid molecule onto a solid support is not widely documented, the functionalization of materials like silica (B1680970), zirconia, and polymers with sulfonic acid groups is a well-established field. uq.edu.aumdpi.com These sulfonic acid-functionalized materials have proven to be effective catalysts in a variety of organic reactions, such as esterification, condensation, and rearrangements. uq.edu.aumdpi.com For instance, arenesulfonic-modified silica materials have shown high catalytic activity in the production of methyl esters from fatty acids. mdpi.com
The performance of these functionalized materials depends on factors like the loading of the sulfonic acid groups and the stability of the linkage to the support material. mdpi.com The presence of the sulfonic acid group provides the catalytic site for acid-catalyzed reactions, representing a greener alternative to homogeneous mineral acids like sulfuric acid. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 12-Sulphoricinic acid (Sulfated ricinoleic acid) |
| Ricinoleic acid |
| Castor oil |
| Sulfuric acid |
| Silica |
| Zirconia |
Environmental Transformation and Fate Studies of 12 Sulphoricinic Acid
Abiotic Degradation Mechanisms in Natural Environments
Abiotic degradation of 12-Sulphoricinic acid primarily involves chemical hydrolysis of the sulfate (B86663) ester linkage, and to a lesser extent, photodegradation. These processes are influenced by environmental conditions such as pH, temperature, and the presence of sunlight.
Hydrolysis: The sulfate ester bond in 12-Sulphoricinic acid is susceptible to hydrolysis, a reaction that cleaves the molecule into ricinoleic acid and a sulfate ion. This reaction can be catalyzed by acids. rsc.org The rate of hydrolysis for alkyl sulfates is generally slow under neutral pH conditions but can be accelerated in acidic environments. rsc.org For monoalkyl sulfates, the uncatalyzed hydrolysis at 25°C can be extremely slow, with half-lives potentially extending for years. nih.govsigmaaldrich.comsigmaaldrich.com However, the presence of acidic conditions in some natural waters and soils can facilitate this degradation pathway. The hydrolysis of primary alkyl sulfates has been shown to proceed via S-O bond cleavage in the acid-catalyzed pathway. rsc.org
A summary of expected abiotic degradation pathways is presented in Table 1.
| Degradation Pathway | Description | Influencing Factors | Potential Products |
| Acid-Catalyzed Hydrolysis | Cleavage of the sulfate ester bond in the presence of H+ ions. | Low pH, increased temperature. | Ricinoleic acid, Sulfate (SO₄²⁻) |
| Photodegradation (Direct) | Direct absorption of UV radiation leading to bond cleavage. | Sunlight intensity, water clarity. | Smaller organic molecules, CO₂ |
| Photodegradation (Indirect) | Reaction with photochemically generated reactive species (e.g., •OH). | Presence of photosensitizers (e.g., humic substances), sunlight intensity. | Oxidized organic intermediates, CO₂ |
Biotic Transformation Pathways and Microbial Interactions (Chemical Aspects)
The primary mechanism for the environmental degradation of 12-Sulphoricinic acid is expected to be biotic, involving microbial communities in soil and water. The biodegradability of its close analogue, Turkey Red Oil (sulfated castor oil), suggests that 12-Sulphoricinic acid is also susceptible to microbial breakdown. ataman-chemicals.com
The initial step in the biotic transformation is likely the enzymatic hydrolysis of the sulfate group, a process mediated by microbial sulfatases. nih.govcleaninginstitute.org These enzymes cleave the sulfate ester, releasing ricinoleic acid and inorganic sulfate. cleaninginstitute.org A variety of microorganisms, including bacteria like Pseudomonas species, are known to produce sulfatases capable of acting on alkyl sulfates. nih.govcleaninginstitute.org
Once the sulfate group is removed, the resulting ricinoleic acid, a long-chain fatty acid, can be further degraded by a wide range of microorganisms. The degradation of fatty acids typically proceeds through the β-oxidation pathway, where the fatty acid chain is sequentially shortened by two carbon units at a time, yielding acetyl-CoA. This process has been observed in various bacteria, including sulfate-reducing bacteria that can degrade long-chain fatty acids under anaerobic conditions. frontiersin.orgresearchgate.netresearchgate.net
Desulfation: Enzymatic hydrolysis of the sulfate ester by sulfatases to yield ricinoleic acid and sulfate.
Activation: Conversion of ricinoleic acid to its acyl-CoA derivative.
β-Oxidation: Stepwise oxidation of the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.
Under anaerobic conditions, the degradation of the ricinoleic acid backbone can be carried out by syntrophic consortia of bacteria, ultimately leading to the formation of methane (B114726) and carbon dioxide. nih.gov
Sorption and Transport Phenomena in Environmental Matrices
The mobility and distribution of 12-Sulphoricinic acid in the environment are largely controlled by sorption processes in soil and sediment. As an anionic surfactant, its sorption behavior is influenced by the properties of both the chemical and the environmental matrix, including soil organic matter content, clay mineralogy, and pH.
The molecule possesses both a hydrophilic head (the sulfate group) and a hydrophobic tail (the ricinoleic acid chain). This amphiphilic nature means that it can interact with environmental matrices through various mechanisms. The hydrophobic tail can partition into the organic carbon fraction of soil and sediment, while the negatively charged sulfate group can interact with positively charged sites on mineral surfaces, although this is less favorable in most soils which have a net negative charge.
The extent of sorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). chemsafetypro.com For anionic surfactants, sorption tends to be lower in soils with high pH and high organic matter content due to electrostatic repulsion and competition for sorption sites. bohrium.com The water solubility of sulfated castor oil (Turkey Red Oil) suggests that 12-Sulphoricinic acid is likely to be mobile in the environment, with a potential for leaching into groundwater, particularly in sandy soils with low organic matter content. ataman-chemicals.com The mobility of sulfate ions, a degradation product, is also high in most soil types. usda.govfrontiersin.orgresearchgate.netnih.govsfasu.edu
Table 2 summarizes the key factors influencing the sorption and transport of 12-Sulphoricinic acid.
| Environmental Matrix Property | Influence on Sorption | Expected Mobility |
| Organic Carbon Content | Increased sorption due to hydrophobic partitioning. | Decreased |
| Clay Content | Can contribute to sorption, but electrostatic repulsion may limit it. | Variable |
| pH | Higher pH increases negative charge on soil surfaces, decreasing sorption. | Increased |
| Cation Exchange Capacity (CEC) | Higher CEC may indicate more potential for interaction, but is complex. | Variable |
Future Research Directions and Emerging Methodologies in 12 Sulphoricinic Acid Chemistry
Development of Novel Characterization Techniques
The comprehensive characterization of 12-Sulphoricinic acid, often present in complex mixtures like sulfonated castor oil (also known as Turkey Red Oil), necessitates the development of analytical techniques that offer higher resolution, sensitivity, and real-time monitoring capabilities. nih.govatamanchemicals.com Future research is moving beyond traditional methods towards more advanced and hyphenated approaches.
Hyphenated Spectrometry and Chromatography: The coupling of liquid chromatography with mass spectrometry (LC-MS) and gas chromatography with mass spectrometry (GC-MS) represents a significant leap forward. nih.govijprajournal.comox.ac.uk These hyphenated techniques are powerful tools for separating the various components within industrial-grade sulfonated castor oil and providing detailed structural information on each, allowing for the precise identification and quantification of 12-Sulphoricinic acid and related side-products. ox.ac.uk High-resolution mass spectrometry (HR-MS), in particular, can elucidate the elemental composition of individual molecules, which is crucial for understanding the nuances of the sulfonation process and identifying trace impurities. nih.gov
In-Situ Reaction Monitoring: A major emerging trend is the use of in-situ spectroscopic techniques to monitor the sulfonation of ricinoleic acid in real-time. spectroscopyonline.comillinois.edu Probes inserted directly into the reaction vessel can provide continuous data on the formation of 12-Sulphoricinic acid and the consumption of reactants. This approach allows for precise control over reaction kinetics, helping to optimize yield and minimize the formation of unwanted byproducts. nih.gov Validating these in-situ results with primary analytical techniques like GC or LC is essential for developing robust kinetic models. spectroscopyonline.com
Advanced Analytical Approaches for Complex Systems:
| Technique | Application in 12-Sulphoricinic Acid Analysis | Potential Insights |
| LC-MS/MS | Separation and identification of isomers and oligomers in sulfonated castor oil. | Detailed compositional analysis, impurity profiling. |
| GC-MS | Analysis of volatile byproducts from the sulfonation process. | Understanding reaction side-streams and optimizing for purity. |
| In-Situ FTIR/Raman | Real-time tracking of functional group changes during sulfonation. | Kinetic data, reaction endpoint determination, mechanism elucidation. |
| HR-MS | Precise mass determination for unambiguous identification of sulfonation products. | Confirmation of molecular formulas, identification of novel derivatives. |
Advanced Computational Modeling for Complex Systems
Computational chemistry is becoming an indispensable tool for understanding the behavior of surfactant systems at the molecular level. For 12-Sulphoricinic acid, advanced modeling techniques can predict its properties and interactions, guiding experimental work and accelerating the development of new applications.
Molecular Dynamics (MD) Simulations: MD simulations are particularly well-suited for studying the self-assembly of 12-Sulphoricinic acid molecules into micelles in aqueous solutions. ncsu.eduresearchgate.netacs.orgrsc.orgmdpi.comnih.gov These simulations can model the dynamic processes of micelle formation, revealing information about their size, shape, and stability under various conditions. researchgate.netrsc.orgnih.gov Furthermore, MD can be used to investigate the interactions between 12-Sulphoricinic acid and other molecules or surfaces, which is critical for its application in areas like emulsification and surface cleaning. mdpi.commdpi.com By simulating the interface between oil, water, and the surfactant, researchers can gain insights into how it reduces interfacial tension. rsc.org
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic structure of 12-Sulphoricinic acid and elucidate the mechanisms of the sulfonation reaction itself. DFT can help identify the most likely sites for sulfonation on the ricinoleic acid molecule and calculate the energy barriers for different reaction pathways. This fundamental understanding can lead to the design of more efficient and selective synthesis routes.
Multi-Scale Modeling: A significant challenge in surfactant simulation is bridging the gap between molecular-level interactions and macroscopic properties. ncsu.edu Multi-scale modeling approaches, which combine the detail of all-atom simulations with the efficiency of coarse-grained models, are emerging as a solution. ncsu.edu This allows researchers to simulate larger systems over longer timescales, providing a more complete picture of how molecular characteristics translate to bulk performance. ncsu.edu
Sustainable Synthesis and Circular Economy Approaches
The chemical industry's shift towards green chemistry and circular economy principles is heavily influencing research into the production of oleochemicals like 12-Sulphoricinic acid. technoilogy.itspe.org The focus is on developing cleaner synthesis methods and utilizing renewable resources more effectively.
Greener Sulfonation Methods: Traditional sulfonation processes often use strong acids like sulfuric acid or oleum, which can lead to waste generation and safety concerns. researchgate.net Future research is directed towards "green sulfonation" techniques. This includes the use of milder sulfonating agents, such as sulfur trioxide-base complexes, which are easier to handle and can improve reaction selectivity. researchgate.net The development of solvent-free reaction conditions is another key area of investigation, aiming to reduce the environmental impact of the manufacturing process.
Heterogeneous Catalysis: A significant advancement in sustainable synthesis is the replacement of homogeneous acid catalysts with solid, heterogeneous catalysts. nih.gov Materials like sulfonic acid-functionalized silicas or resins can be easily separated from the reaction mixture and reused, minimizing waste and simplifying product purification. nih.govudsm.ac.tz Research into creating these catalysts from renewable sources, such as using castor oil itself as a templating agent for mesoporous silica (B1680970), represents a novel step towards a fully bio-based production cycle. udsm.ac.tzudsm.ac.tz
Circular Economy Integration: The concept of a circular economy, which aims to eliminate waste by keeping resources in use, is highly relevant to castor oil derivatives. spe.orgoleochemicalsasia.com This involves not only using a renewable feedstock (castor oil) but also valorizing byproducts from its processing. oleochemicalsasia.com For instance, research into converting agricultural residues from castor bean cultivation into valuable chemicals or energy could close the loop on the production lifecycle. oleochemicalsasia.comoleochemicalsasia.com Furthermore, designing 12-Sulphoricinic acid-based products for biodegradability ensures their safe return to the environment at the end of their life, aligning with the principles of a sustainable bioeconomy. alliancechemical.com
Key Sustainability Research Areas:
| Research Area | Objective | Potential Impact |
| Green Sulfonating Agents | Replace harsh acids with milder, more selective reagents. | Reduced waste, improved safety, higher purity products. |
| Solid Acid Catalysts | Develop reusable catalysts for the sulfonation process. | Simplified purification, reduced catalyst waste, lower costs. |
| Waste Valorization | Convert byproducts from castor oil processing into valuable products. | Increased resource efficiency, new revenue streams. |
| Biodegradability Studies | Design and assess the environmental fate of 12-Sulphoricinic acid products. | Creation of environmentally benign surfactants. |
Interdisciplinary Research Synergies and Applications (Chemical Science Focus)
The unique molecular structure of 12-Sulphoricinic acid—featuring a long hydrocarbon tail, a hydroxyl group, and a sulfonic acid head—makes it a versatile building block for new materials and a functional component in advanced chemical systems. Future research will increasingly leverage these features through interdisciplinary collaborations.
Advanced Polymer and Materials Science: The presence of multiple functional groups allows 12-Sulphoricinic acid to be used as a monomer or functional additive in polymer synthesis. One notable application is in the creation of advanced separation membranes. alfa-chemistry.com When incorporated into a polymer matrix like polyetherimide (PEI), the sulfonic acid groups enhance the hydrophilicity and surface charge of the membrane. alfa-chemistry.com This can improve water flux and resistance to fouling, making the membranes more efficient for separating organic pollutants from water. alfa-chemistry.com
Catalysis and Nanotechnology: Sulfonated castor oil can act as a stabilizing agent or a template in the synthesis of nanoparticles and catalysts. atamanchemicals.com Its surfactant properties can control the size and shape of particles during their formation. Moreover, solid acid catalysts have been synthesized using castor oil as a templating agent to create mesoporous structures, which are then functionalized with sulfonic acid groups. udsm.ac.tzudsm.ac.tzresearchgate.net These bio-templated catalysts show promise in reactions like esterification, which is central to biodiesel production. udsm.ac.tzudsm.ac.tz
Formulation Science: As a bio-based surfactant, 12-Sulphoricinic acid is a prime candidate for replacing petroleum-derived surfactants in a wide range of formulations. researchgate.net Research is ongoing to explore its performance in complex mixtures for applications in textiles, agriculture, and personal care products. atamanchemicals.comalliancechemical.comijarset.com Its ability to act as an emulsifier, wetting agent, and dispersant makes it a multifunctional ingredient whose full potential is still being explored. atamanchemicals.com
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing 12-Sulphoricinic acid to ensure reproducibility?
- Methodological Answer : Synthesis should follow a stepwise protocol with detailed reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterization must include NMR (<sup>1</sup>H/<sup>13</sup>C), IR spectroscopy, and mass spectrometry to confirm molecular structure. For purity, perform elemental analysis and high-performance liquid chromatography (HPLC). New compounds require full spectral data in the main text, while known compounds should cite prior literature .
- Supporting Evidence : Reproducibility hinges on transparent experimental sections and supplemental data (e.g., crystallography files) .
Q. How can researchers validate the purity of 12-Sulphoricinic acid, and what standards are critical for analytical testing?
- Methodological Answer : Use ACS-grade reagents and adhere to pharmacopeial standards for impurities (e.g., ≤0.001% chloride, ≤0.0005% heavy metals). Techniques like inductively coupled plasma mass spectrometry (ICP-MS) and ion chromatography are recommended for trace metal analysis. Validate methods via spike-recovery experiments .
- Supporting Evidence : Purity criteria for sulfonic acid derivatives often align with USP guidelines for residual solvents and contaminants .
Q. What are the best practices for documenting synthetic procedures to enable replication by other researchers?
- Methodological Answer : Include step-by-step protocols, exact molar ratios, and troubleshooting notes (e.g., exothermic reactions, purification challenges). Limit the main text to five key compounds; extensive datasets (e.g., yield optimization trials) should go to supplementary materials .
Advanced Research Questions
Q. How should researchers design experiments to investigate the pH-dependent stability of 12-Sulphoricinic acid?
- Methodological Answer : Employ a Design of Experiments (DoE) approach, varying pH (1–14), temperature, and ionic strength. Use kinetic studies (UV-Vis spectrophotometry) to track degradation rates. Validate findings with control experiments (e.g., inert atmosphere vs. ambient conditions) .
- Supporting Evidence : Hypothesis-driven frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure alignment with broader research goals .
Q. How can contradictory data on the catalytic activity of 12-Sulphoricinic acid in esterification reactions be resolved?
- Methodological Answer : Conduct a meta-analysis of reported conditions (e.g., solvent polarity, substrate ratios). Replicate conflicting studies with standardized protocols. Use statistical tools (ANOVA, principal component analysis) to identify confounding variables (e.g., trace moisture) .
- Supporting Evidence : Peer consultation and multi-lab validation are critical to address methodological flaws .
Q. What strategies optimize the integration of computational modeling with experimental data for studying 12-Sulphoricinic acid’s reaction mechanisms?
- Methodological Answer : Combine density functional theory (DFT) calculations with experimental kinetics (e.g., Arrhenius plots). Validate computational models using isotopic labeling (e.g., <sup>18</sup>O tracing in sulfonation steps). Publish raw data files (e.g., .xyz coordinates) in supplementary materials .
Q. How can researchers systematically analyze degradation pathways of 12-Sulphoricinic acid under environmental stressors?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify breakdown products. Compare pathways across oxidative (H2O2), hydrolytic, and photolytic conditions. Apply QSAR models to predict ecotoxicological impacts .
Key Methodological Frameworks
- Data Contradiction Analysis : Apply triangulation (cross-validation via multiple methods) and bias-checking protocols (e.g., blinding during data interpretation) .
- Experimental Design : Align with PICO (Population, Intervention, Comparison, Outcome) for hypothesis clarity .
Note : Avoid non-academic sources (e.g., commercial catalogs) and prioritize peer-reviewed journals. For nomenclature, use IUPAC guidelines and verify terms via authoritative databases (e.g., PubChem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
